molecular formula C34H29NO5 B611031 (4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione CAS No. 844651-66-7

(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione

Cat. No. B611031
CAS RN: 844651-66-7
M. Wt: 531.608
InChI Key: CSGNTBDHMOTJSV-JPZYQRIQSA-N
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Description

STK-15 is a novel Fatty Acid Binding Protein 5 (FABP5) Inhibitor.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study conducted by Lv, Zhang, Xie, and Zhao (2013) focused on synthesizing and characterizing novel pyrrolidine-2,5-dione derivatives. The molecular structure of these derivatives was confirmed using X-ray crystal structure determination (Hong-Shui Lv et al., 2013).

Chemical Reactions and Derivatives

  • Research by Šafár̆ et al. (2000) explored the ring-opening reactions of similar compounds with cyclic secondary amines, leading to various derivative formations (P. Šafár̆ et al., 2000).
  • Mulholland, Foster, and Haydock (1972) obtained pyrrolidine-2,4-dione (tetramic acid) and its derivatives by heating with water or nitromethane, leading to several anhydro-derivatives (T. P. Mulholland et al., 1972).

Potential Therapeutic Applications

  • A study by Reddy et al. (1999) synthesized thiazolidinedione derivatives with benzofuran moieties, which showed significant euglycemic activity, indicating potential antidiabetic and hypolipidemic applications (K. A. Reddy et al., 1999).

Photochemical Properties

  • Dobrikov, Dobrikov, and Aleksandrova (2011) synthesized low-molecular weight compounds with potential application in organic light-emitting devices, demonstrating the photochemical properties of related compounds (G. Dobrikov et al., 2011).

Antimicrobial and Antioxidant Activity

  • Kenchappa et al. (2013) reported the synthesis of novel benzofuran derivatives with barbitone and thiobarbitone moieties, exhibiting significant antimicrobial and antioxidant activities (R. Kenchappa et al., 2013).

Applications in Organic Synthesis

  • Racheva and Maslivets (2007) studied the reactions of substituted dihydro-pyrrole-2,3-diones with enols, providing insights into organic synthesis processes (N. Racheva & A. N. Maslivets, 2007).

properties

CAS RN

844651-66-7

Molecular Formula

C34H29NO5

Molecular Weight

531.608

IUPAC Name

(4E)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C34H29NO5/c1-22-19-26-20-25(15-16-29(26)39-22)32(36)30-31(24-11-8-14-28(21-24)40-27-12-6-3-7-13-27)35(34(38)33(30)37)18-17-23-9-4-2-5-10-23/h2-16,20-22,31,36H,17-19H2,1H3/b32-30+

InChI Key

CSGNTBDHMOTJSV-JPZYQRIQSA-N

SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC(=CC=C5)OC6=CC=CC=C6)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

STK-15;  STK 15;  STK15

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione
Reactant of Route 3
Reactant of Route 3
(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione
Reactant of Route 4
Reactant of Route 4
(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione
Reactant of Route 5
(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione
Reactant of Route 6
(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione

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